molecular formula C7H14O3 B1268179 Methyl 3-hydroxy-2-methylpentanoate CAS No. 60665-94-3

Methyl 3-hydroxy-2-methylpentanoate

Cat. No.: B1268179
CAS No.: 60665-94-3
M. Wt: 146.18 g/mol
InChI Key: DPSANHWICFQPHY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylpentanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 3-hydroxy-2-methylpentanoic acid. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylpentanoate can be synthesized through the esterification of 3-hydroxy-2-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-oxo-2-methylpentanoic acid or 3-oxo-2-methylpentanoate.

    Reduction: Formation of 3-hydroxy-2-methylpentanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-2-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving metabolic pathways and enzyme reactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-methylpentanoate involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in esterification reactions, the compound acts as a nucleophile, attacking electrophilic carbonyl groups. In biological systems, it may be metabolized by enzymes to form active metabolites that participate in metabolic pathways.

Comparison with Similar Compounds

    Methyl 2-hydroxy-3-methylpentanoate: This compound is an isomer of methyl 3-hydroxy-2-methylpentanoate, differing in the position of the hydroxyl group.

    Methyl 3-hydroxy-2-methylbutanoate: Another similar compound with a different carbon chain length.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its hydroxyl group and ester functionality provide versatility in both chemical and biological applications.

Properties

IUPAC Name

methyl 3-hydroxy-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-6(8)5(2)7(9)10-3/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSANHWICFQPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338070
Record name Methyl 3-hydroxy-2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60665-94-3
Record name Methyl 3-hydroxy-2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7.2 g of methyl 2-methyl-3-hydroxypentanoate, 11.1 g of vinyl laurate, and 4.0 g of Lipase P (trade name, Amano Pharmaceutical Co., Ltd.) was stirred at 35° C. for 5 days. After stopping the reaction, the enzyme was removed by filtration and washed with n-heptane on a filter paper. n-Heptane was distilled away from the filtrate and the residue was subject to vacuum distillation to give 5.6 g of methyl (3S)-2-methyl-3-hydroxypentanoate of the following formula, [α]D20 =+3.8°(C=1.26, CHCl3). ##STR81## In addition, 3.6 g of methyl (3R)-2-methyl-3-dodecanoyloxypentanoate was obtained. αhd D=0.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereoselectivity observed in the synthesis of Methyl 3-hydroxy-2-methylpentanoate using the described method?

A1: The research paper [] highlights the production of methyl dl-anti-3-hydroxy-2-methylpentanoate, emphasizing the anti-configuration of the product. This stereoselectivity is achieved by using a specific catalyst, Bicyclo[2.2.1]hepta-2,5-diene 1,4-bis(diphenylphosphino)butanerhodium tri-fluoromethanesulfonate. This control over stereochemistry is crucial as different stereoisomers can exhibit different biological activities. Further research explores the production of a specific enantiomer, 2R,3R-(−)-methyl 3-hydroxy-2-methylpentanoate, highlighting the potential for enantioselective synthesis using chiral catalysts. This control over stereochemistry is essential for potential applications where specific isomers are desired.

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